molecular formula C20H20ClN3O4S2 B2821643 methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate CAS No. 1252916-22-5

methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate

Cat. No.: B2821643
CAS No.: 1252916-22-5
M. Wt: 465.97
InChI Key: ZMXNEOYWTYTTKQ-UHFFFAOYSA-N
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Description

Methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate is a synthetic organic compound characterized by a complex molecular structure. It features a combination of thienopyrimidine and benzoate moieties, which are often associated with biological activity. This compound's unique structural characteristics make it a subject of interest for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The preparation of methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate generally involves multi-step synthetic routes. The synthesis typically begins with the preparation of the thienopyrimidine core, followed by the introduction of the butyl group and the formation of the sulfanyl linkage. The final steps involve the acetamido and chlorobenzoate functionalities. Reaction conditions often include the use of organic solvents, appropriate catalysts, and specific temperature controls. Industrial production methods may involve scalable protocols that optimize yield and purity, such as continuous flow synthesis and advanced purification techniques.

Chemical Reactions Analysis

Methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate can undergo various chemical reactions, including:

  • Oxidation: : This compound can be oxidized under controlled conditions, potentially altering its sulfanyl group to a sulfoxide or sulfone.

  • Reduction: : Reduction reactions can target the oxo group, converting it to a hydroxyl group under the influence of reducing agents like lithium aluminum hydride.

  • Substitution: : The chloro group on the benzoate ring can be replaced by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia, hydroxylamine). Major products formed from these reactions will depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

In scientific research, methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate is utilized for:

  • Chemistry: : Investigating its reactivity and developing new synthetic methodologies.

  • Biology: : Studying its potential as an enzyme inhibitor or its binding affinity to specific proteins.

  • Medicine: : Exploring its therapeutic potential, such as its ability to modulate biochemical pathways or serve as a precursor for drug development.

  • Industry: : Examining its application in the synthesis of advanced materials or as a specialty chemical.

Mechanism of Action

The mechanism by which methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate exerts its effects is largely dependent on its molecular interactions with biological targets. It may function by binding to specific enzymes, thereby inhibiting their activity. This binding can alter molecular pathways involved in disease processes, making it a potential candidate for therapeutic use. The exact molecular targets and pathways involved can vary, requiring detailed biochemical studies to elucidate.

Comparison with Similar Compounds

When compared with similar compounds, methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate stands out due to its unique structural features and the potential for diverse chemical modifications. Similar compounds include:

  • Thienopyrimidine derivatives: : Sharing the core structure but differing in substituents.

  • Chlorobenzoate derivatives: : Varied by the type and position of functional groups on the benzoate ring.

  • Sulfanyl acetamides: : Featuring a sulfanyl linkage but with different acyl groups. These comparisons highlight the uniqueness of this compound, particularly its combination of functionalities that can confer specific biological activities.

This level of detail should give you a comprehensive understanding of the compound. Fascinated by these intricacies, aren’t you?

Properties

IUPAC Name

methyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S2/c1-3-4-8-24-18(26)17-15(7-9-29-17)23-20(24)30-11-16(25)22-14-6-5-12(21)10-13(14)19(27)28-2/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXNEOYWTYTTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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